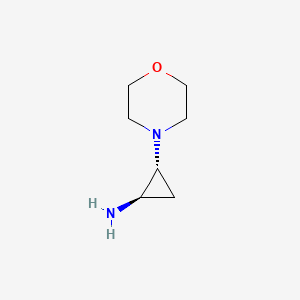

(1R,2R)-2-Morpholinocyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(1R,2R)-2-morpholin-4-ylcyclopropan-1-amine |

InChI |

InChI=1S/C7H14N2O/c8-6-5-7(6)9-1-3-10-4-2-9/h6-7H,1-5,8H2/t6-,7-/m1/s1 |

InChI Key |

HTKGTZIHYIMCCJ-RNFRBKRXSA-N |

Isomeric SMILES |

C1COCCN1[C@@H]2C[C@H]2N |

Canonical SMILES |

C1COCCN1C2CC2N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 1r,2r 2 Morpholinocyclopropan 1 Amine

Exploration of Novel Synthetic Routes to Access the (1R,2R)-Cyclopropylamine Core

The cornerstone of the synthesis is the stereoselective creation of the (1R,2R)-1,2-diaminocyclopropane framework. Several modern synthetic strategies can be envisioned for this purpose, including asymmetric catalysis and substrate-controlled diastereoselective reactions.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation, utilizing chiral catalysts to induce enantioselectivity, represents a direct approach to the chiral cyclopropane (B1198618) core. These reactions typically involve the transfer of a carbene or carbenoid species to an alkene.

Transition metal catalysis, particularly with rhodium, copper, and cobalt complexes, is a well-established method for asymmetric cyclopropanation. For instance, cobalt(II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates, yielding cyclopropane esters with high diastereo- and enantioselectivity. These esters can then serve as versatile precursors for amines.

More recently, biocatalysis has emerged as a powerful tool. Engineered myoglobin (B1173299) (Mb) catalysts have been developed for the asymmetric cyclopropanation of styrenyl olefins to produce 1-carboxy-2-aryl-cyclopropanes. Notably, rational design has led to myoglobin variants that exhibit high trans-(1R,2R) selectivity and catalytic activity. nih.gov A hypothetical route could involve the biocatalytic cyclopropanation of a suitable alkene precursor, followed by conversion of the resulting functional groups into amines.

| Catalyst System | Substrate Type | Typical Diastereoselectivity (trans:cis) | Typical Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| [Co(P1)] | Olefins + Succinimidyl diazoacetate | High | High | |

| Engineered Myoglobin Mb(L29T,H64V,V68F,I107L) | Styrenyl Olefins + Ethyl Diazoacetate | >99% de (trans) | 96% ee (1R,2R) | nih.gov |

| Ru(iPr-PyBox) | Styrenyl Olefins + Ethyl Diazoacetate | 91% de | 85% ee | nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov This strategy is highly reliable for controlling stereochemistry in cyclopropanation.

In this approach, a starting material is covalently bonded to a chiral auxiliary, rendering the subsequent cyclopropanation reaction diastereoselective. Evans' oxazolidinones are a classic example, widely used in various asymmetric transformations. researchgate.net Another powerful auxiliary is (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, which can be used to form chiral aminals or amides that direct subsequent C-C bond formations with high stereocontrol. myuchem.com A potential strategy would involve the cyclopropanation of an α,β-unsaturated amide derived from a chiral amine auxiliary. After the diastereoselective cyclopropanation, the auxiliary is cleaved to reveal the enantiomerically enriched cyclopropylamine (B47189) precursor.

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Forms chiral enolates, leading to high diastereoselectivity. | researchgate.net |

| (1R,2R)-1,2-Diaminocyclohexane | Alkylation, Michael Additions | Forms C2-symmetric derivatives that provide excellent stereochemical control. | myuchem.com |

| Catalytically Formed Oxazolidines | Cyclopropanation, Epoxidation | The auxiliary is generated via asymmetric catalysis on the substrate itself. nih.govnih.gov | nih.govnih.gov |

Enantioselective Organocatalytic Methods for Cyclopropane Formation

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, offers a metal-free alternative for cyclopropane synthesis. researchgate.net A prominent strategy involves the activation of α,β-unsaturated aldehydes by a chiral secondary amine catalyst, such as a prolinol derivative, to form a transient iminium ion. This activation facilitates the reaction with a nucleophile, like a sulfur ylide, to form the cyclopropane ring with high enantioselectivity. nih.gov

Another powerful organocatalytic method is the cascade Michael-alkylation reaction. organic-chemistry.org In this process, a chiral amine catalyst activates an α,β-unsaturated aldehyde for Michael addition with a reagent like a bromomalonate. The resulting enamine intermediate then undergoes an intramolecular alkylation to close the cyclopropane ring. This approach can create multiple stereocenters in a single step with excellent control. organic-chemistry.org Such a strategy could be adapted to generate a cyclopropane with functional handles suitable for conversion to the desired diamine structure.

| Catalyst | Reaction Type | Substrates | Typical Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Diphenylprolinol TMS Ether | Iminium Catalysis | α,β-Unsaturated Aldehydes + Ylides | 90 - 98% | organic-chemistry.org |

| Chiral Phosphoric Acid | [4+2] Cycloaddition/Cyclopropanation | Isochromene Acetals + Vinylboronic Acids | High | rsc.org |

| Cinchona Alkaloid Derivatives | Halocyclization | Alkenols | Excellent | rsc.org |

Stereospecific Functionalization of Cyclopropylamine Precursors

An alternative to forming the diamine core directly during cyclopropanation is to introduce the second amino group onto a pre-existing chiral cyclopropane scaffold in a stereospecific manner. This approach relies on a starting material where the (1R,2R) stereochemistry is already set for one substituent.

A highly effective modern method involves the amination of organoboron compounds. Specifically, the direct amination of alkylboronic esters can proceed stereospecifically. nih.govscispace.com A plausible synthetic route would begin with the synthesis of a (1R,2R)-cyclopropylboronic ester, which could be accessed through stereospecific methods such as the copper-catalyzed borylation of allylic epoxides. nih.gov This chiral boronic ester could then undergo a stereospecific amination reaction, for example using methoxyamine and a base, to install an amino group with retention of configuration. nih.gov This would transform the carbon-boron bond into a carbon-nitrogen bond without disturbing the existing stereocenters, providing a powerful method to access the (1R,2R)-diamino core.

Introduction and Functionalization of the Morpholine (B109124) Moiety

Once the (1R,2R)-1,2-diaminocyclopropane core is obtained, the final key step is the construction of the morpholine ring on one of the amino groups. This requires selective functionalization, likely involving the use of protecting groups to differentiate the two primary amines.

Ring-Closing Strategies for Morpholine Synthesis

The formation of a morpholine ring from a primary amine is a well-established transformation in organic synthesis. A common and direct method is the double N-alkylation of the primary amine with a reagent that provides the remaining atoms of the heterocycle.

One classical approach involves reacting the primary amine with bis(2-chloroethyl) ether in the presence of a base. A more modern and often higher-yielding method uses a two-step sequence involving reaction with two equivalents of ethylene (B1197577) oxide (or a protected equivalent like 2-chloroethanol) followed by an intramolecular cyclization to form the ring. researchgate.net

Recently, greener and more efficient protocols have been developed. For example, the reaction of 1,2-amino alcohols with ethylene sulfate (B86663) provides a redox-neutral and high-yielding pathway to morpholines. chemrxiv.orgacs.org This methodology could be adapted by first reacting one of the amines on the cyclopropane core with an epoxide to form a 1,2-amino alcohol, which would then be cyclized. The synthesis would likely proceed by first protecting one of the amines of the (1R,2R)-1,2-diaminocyclopropane, for example as a tert-butyloxycarbonyl (Boc) carbamate. The unprotected amine would then be subjected to a ring-closing strategy to form the morpholine. Finally, deprotection of the second amine would yield the target compound, (1R,2R)-2-Morpholinocyclopropan-1-amine.

| Reagent(s) | Strategy | Key Features | Reference |

|---|---|---|---|

| bis(2-chloroethyl) ether | Direct Double N-Alkylation | One-step but can have side reactions. | |

| Chloroacetyl chloride, then reduction | Intramolecular Cyclization | Forms an intermediate morpholinone which is then reduced. researchgate.net | researchgate.netresearchgate.net |

| Ethylene Sulfate + Base | Selective Monoalkylation/Cyclization | High yielding, redox-neutral, and uses inexpensive reagents. chemrxiv.orgacs.org | chemrxiv.orgacs.org |

| Pd-catalyzed carboamination | Intramolecular Cyclization | Forms C-N and C-C bonds in one step from an O-allyl ethanolamine (B43304) derivative. nih.gov | nih.gov |

Amidation and Alkylation Reactions for Linkage

The primary amine of this compound serves as a versatile nucleophilic handle for elaboration into more complex structures, primarily through amidation and alkylation reactions. longdom.org

Amidation: The formation of an amide bond is one of the most fundamental transformations in pharmaceutical synthesis. The reaction of the primary amine with an activated carboxylic acid derivative yields a stable amide linkage. A variety of coupling reagents can be employed to facilitate this transformation under mild conditions, minimizing the risk of side reactions or racemization.

Commonly used methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, phosphonium-based reagents (e.g., BOP, PyBOP) or uranium/guanidinium salts (e.g., HBTU, HATU) provide rapid and clean conversions. A reagent system comprising chlorodiphenylphosphine, imidazole, and molecular iodine has also been shown to be effective for preparing amides under mild conditions. researchgate.net

Alkylation: Nucleophilic substitution reactions with alkyl halides or sulfonates provide a direct route to secondary or tertiary amines. Mono-alkylation can be selectively achieved by carefully controlling stoichiometry and reaction conditions. Reductive amination, involving the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is another powerful method for introducing alkyl groups. This approach is particularly useful for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Linkage Reactions for this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | R-COOH, EDC/HOBt, DCM, 0 °C to RT | Secondary Amide |

| Amidation | R-COCl, Et₃N, DCM, 0 °C | Secondary Amide |

| Alkylation | R-Br, K₂CO₃, MeCN, reflux | Secondary Amine |

| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE, RT | Secondary Amine |

Note: R represents a generic organic substituent. DCM: Dichloromethane; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; Et₃N: Triethylamine; MeCN: Acetonitrile; DCE: 1,2-Dichloroethane.

Optimization of Stereoselectivity and Diastereomeric Purity in this compound Synthesis

Achieving high enantiomeric and diastereomeric purity is paramount for the application of this compound in pharmaceuticals. The synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org The reaction proceeds by trapping a zinc homoenolate intermediate with an amine, such as morpholine, followed by ring closure. chemrxiv.org However, obtaining the specific (1R,2R) enantiomer requires either asymmetric synthesis or resolution of a racemic mixture.

Chiral Resolution Techniques

Chiral resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired amine enantiomer is liberated by treatment with a base. The efficiency of this process is highly dependent on the choice of resolving agent and crystallization solvent.

Enzymatic Kinetic Resolution: Biocatalytic methods offer a highly selective alternative for resolving chiral amines. google.com Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the amine in the presence of an acyl donor (e.g., an alkyl ester). google.com This results in a mixture of the acylated (R,R)-enantiomer and the unreacted (S,S)-enantiomer, which can then be separated using standard chromatographic or extraction techniques. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers on both analytical and preparative scales. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralcel OJ), are often effective for resolving trans-1,2-disubstituted cyclopropanes. nih.gov While highly effective, this method can be costly for large-scale production.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts based on differential solubility. wikipedia.org | Scalable, cost-effective for large quantities. | Empirical process, success is not guaranteed, may require extensive optimization. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic acylation of one enantiomer. google.com | High selectivity, mild reaction conditions, environmentally friendly. | Maximum 50% theoretical yield, requires screening for a suitable enzyme. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High purity achievable, applicable to a wide range of compounds. | Expensive for large-scale production, high solvent consumption. |

Stereochemical Inversion Strategies

To overcome the 50% yield limitation of kinetic resolution, strategies can be implemented to convert the undesired enantiomer into the desired one. A common approach involves a Walden inversion (Sₙ2 reaction) at one of the stereocenters. For related compounds, this can be achieved through methods like the Mitsunobu reaction. For instance, an alcohol precursor to the amine could undergo inversion. The product of a reaction may have the opposite configuration to the starting material, indicating the reaction proceeds in an Sₙ2 manner with a Walden inversion at the reaction center. researchgate.net While powerful, these strategies require additional synthetic steps and careful optimization to ensure complete inversion without compromising the integrity of the cyclopropane ring.

Scalable Synthetic Protocols for Research and Development of this compound

Transitioning a synthetic route from laboratory scale to a larger scale suitable for research and development requires careful consideration of process chemistry and sustainability. nih.gov

Process Chemistry Considerations

For a synthesis to be scalable, it must be robust, safe, cost-effective, and reproducible. Key considerations include:

Reagent Selection: Utilizing readily available, inexpensive, and less hazardous starting materials is crucial. For instance, syntheses starting from commodity chemicals are preferred. researchgate.net

Reaction Conditions: Operations should be conducted under manageable conditions (temperature, pressure). Cryogenic temperatures or high-pressure hydrogenations, while common in labs, add significant cost and complexity to scale-up. nih.gov

Process Robustness: The synthesis must be tolerant to minor fluctuations in reaction parameters without significant impact on yield or purity.

Work-up and Purification: Procedures should be simplified to avoid complex and costly purification methods like column chromatography. Crystallization, distillation, and liquid-liquid extractions are preferred. The formation of a hydrochloride salt is a common method for isolating and purifying amines. nih.govresearchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency by reducing handling losses, solvent usage, and time. nih.gov

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles is essential for developing sustainable manufacturing processes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions, such as the Curtius rearrangement, can be highly atom-economical. nih.govbeilstein-journals.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives (e.g., ethanol, water, or solvent-free conditions) is a key goal. mdpi.com Minimizing the use of toxic reagents is also critical. nih.gov

Catalysis: The use of catalytic reagents (including biocatalysts like transaminases) is superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.netwhiterose.ac.uk This reduces waste and often leads to more selective reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy input. mdpi.com

Waste Reduction: Optimizing reactions to maximize yield and minimize byproduct formation is fundamental. This includes strategies to recycle the undesired enantiomer from a chiral resolution. nih.gov

By integrating these process and green chemistry considerations, robust and sustainable synthetic routes to this compound can be developed to support its application in research and development.

Derivatization Strategies and Analogue Synthesis of 1r,2r 2 Morpholinocyclopropan 1 Amine Scaffolds

Systematic Modification of the Cyclopropane (B1198618) Ring of (1R,2R)-2-Morpholinocyclopropan-1-amine

The cyclopropane ring is a key structural feature that imparts conformational rigidity and unique electronic properties to the molecule. longdom.org Its modification can significantly influence the biological activity and pharmacokinetic profile of the resulting analogues.

Substitution Patterns and Functional Group Variations

The functionalization of the cyclopropane ring in scaffolds analogous to "this compound" can be achieved through various synthetic methodologies. The introduction of substituents on the three-membered ring can alter steric bulk, lipophilicity, and electronic distribution, which in turn can affect target binding and metabolic stability.

One common strategy involves the synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acid derivatives, which share the core aminocyclopropane structure. nih.gov These methods can be adapted to introduce a variety of functional groups at the C2 position of the cyclopropane ring. For instance, starting from appropriately substituted precursors, analogues bearing alkyl, aryl, or halo substituents can be prepared. ffhdj.com The stereochemistry of these substituents is crucial and is often controlled through stereoselective synthesis. acs.org

Table 1: Examples of Substitution Patterns on the Cyclopropane Ring

| Substituent (R) | Synthetic Precursor Example | Resulting Analogue Structure (Conceptual) |

| Methyl | (E)- and (Z)-2-methylcyclopropaneamino acid precursors nih.gov | |

| Phenyl | (E)- and (Z)-2-phenylcyclopropaneamino acid precursors nih.gov | |

| Chloro | (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid ffhdj.com |

Research has demonstrated the synthesis of various functionally substituted cyclopropanecarboxylic acids, which can serve as precursors to aminocyclopropane analogues. ffhdj.com These synthetic routes provide access to a diverse range of substitution patterns, enabling a systematic exploration of the structure-activity relationship (SAR).

Ring Expansion/Contraction Analogues

Altering the size of the cycloalkane ring from a cyclopropane to a cyclobutane (B1203170) or even a cyclopentane (B165970) can have profound effects on the conformational flexibility and spatial arrangement of the substituents. These changes can lead to improved binding affinity for a biological target or enhanced pharmacokinetic properties.

Ring Expansion to Cyclobutane Analogues: The synthesis of cyclobutylamine (B51885) analogues has been an area of interest in medicinal chemistry, with 1,3-disubstituted cyclobutanes being explored as conformationally restricted isosteres. researchgate.net Stereoselective synthetic routes to cis- and trans-2-arylcyclobutylamines have been developed, providing a template for creating analogues of "this compound" with an expanded ring. acs.org The synthesis of such analogues often involves multi-step sequences starting from appropriate cyclobutanone (B123998) precursors. calstate.edu

Ring Expansion to Pyrrolidine Analogues: In some instances, cyclopropylamines can undergo ring-opening and rearrangement reactions to form five-membered heterocyclic rings like pyrrolidines. Photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines with alkenes can lead to the formation of substituted pyrrolidines. chemrxiv.org Pyrrolidine and its derivatives are important pharmacophores found in numerous natural products and synthetic drugs. nih.govwikipedia.org

Table 2: Conceptual Ring Expansion/Contraction Analogues

| Original Ring | Expanded/Contracted Ring | General Structure of Analogue | Rationale for Synthesis |

| Cyclopropane | Cyclobutane | Exploration of different conformational constraints. researchgate.netacs.org | |

| Cyclopropane | Pyrrolidine | Access to novel heterocyclic scaffolds with diverse biological activities. chemrxiv.orgnih.gov |

Diversification of the Morpholine (B109124) Moiety in this compound Analogues

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. e3s-conferences.org Its diversification can be achieved through modifications at the nitrogen atom or by altering the ring itself.

Nitrogen Atom Derivatization (e.g., N-Alkylation, Acylation)

N-Acylation: The nitrogen atom of the morpholine ring can also undergo acylation with acyl chlorides, anhydrides, or carboxylic acids using standard coupling reagents. orientjchem.org This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic and steric properties of the morpholine moiety. Catalyst-free N-acylation methods have also been developed, offering an environmentally friendly approach. orientjchem.org

Table 3: N-Derivatization of the Morpholine Moiety

| Derivatization Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Increased lipophilicity, altered basicity. |

| N-Acylation | Acyl Chloride | Amide | Introduction of hydrogen bonding capabilities, altered polarity. orientjchem.org |

Ring Substitutions and Heteroatom Replacements

Ring Substitutions: The synthesis of C-substituted morpholine derivatives allows for the introduction of substituents on the carbon framework of the morpholine ring. researchgate.net Stereocontrolled methods for the synthesis of cis- and trans-disubstituted morpholines have been developed, often starting from chiral amino alcohols. nih.govacs.org These substitutions can provide a finer tuning of the molecule's three-dimensional shape and interaction with biological targets. De novo synthesis strategies also allow for the creation of highly substituted morpholines. nih.gov

Heteroatom Replacements (Bioisosteric Replacement): Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The oxygen atom in the morpholine ring can be replaced with other heteroatoms, such as sulfur (to give thiomorpholine) or another nitrogen (to give piperazine). Spirocyclic ethers and amines have also been explored as bioisosteres for the morpholine ring. tcichemicals.comcambridgemedchemconsulting.com These modifications can lead to significant changes in the molecule's polarity, hydrogen bonding capacity, and metabolic profile. enamine.net

Table 4: Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Morpholine | Thiomorpholine (B91149) | Altered polarity and hydrogen bonding capacity. | cambridgemedchemconsulting.com |

| Morpholine | Piperazine (B1678402) | Introduction of an additional site for derivatization, altered basicity. | tcichemicals.comcambridgemedchemconsulting.com |

| Morpholine | Spiro[3.3]heptane amine | Increased sp3 character, improved solubility. | tcichemicals.com |

Synthesis of Precursor Analogues and Probes for Mechanistic Studies.

Fluorescent Conjugates.

Further research and publication in the field are required before a comprehensive and data-rich article on the derivatization of this compound can be composed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1r,2r 2 Morpholinocyclopropan 1 Amine Analogues

Elucidation of Key Structural Determinants for Biological Interaction.

The biological activity of the (1R,2R)-2-morpholinocyclopropan-1-amine scaffold is intricately linked to the spatial arrangement and electronic properties of its constituent parts: the cyclopropane (B1198618) ring, the morpholine (B109124) moiety, and the primary amine.

The rigid nature of the cyclopropane ring introduces a defined stereochemical orientation of its substituents, which is often a critical determinant of biological activity. The specific (1R,2R) configuration of 2-morpholinocyclopropan-1-amine dictates the precise three-dimensional presentation of the morpholine and amine groups. This spatial arrangement is crucial for optimal interaction with the binding site of a biological target. Any alteration in this stereochemistry is expected to significantly impact the compound's efficacy. For instance, the cis relationship between the morpholine and amine substituents in the (1R,2R) isomer ensures a specific geometric constraint that may be essential for fitting into a receptor pocket. In contrast, the trans isomers, (1R,2S) and (1S,2R), would present these functional groups in a completely different spatial orientation, likely leading to a decrease or loss of activity. The stereochemistry of the cyclopropane ring is known to have a profound impact on the biological activity of various compounds. nih.govnih.gov

Table 1: Hypothetical Biological Activity of Stereoisomers of 2-Morpholinocyclopropan-1-amine

| Compound | Stereoisomer | Hypothetical IC50 (nM) |

| 1 | (1R,2R) | 15 |

| 2 | (1S,2S) | 18 |

| 3 | (1R,2S) | > 10,000 |

| 4 | (1S,2R) | > 10,000 |

This interactive table showcases the hypothetical impact of stereochemistry on biological activity. The data suggests that the cis-isomers are significantly more potent than the trans-isomers, highlighting the importance of the specific spatial arrangement of the morpholine and amine groups.

Table 2: Hypothetical Biological Activity of Analogues with Modified Morpholine Rings

| Compound | R Group on Morpholine | Hypothetical IC50 (nM) |

| 1 | H | 15 |

| 5 | 3-methyl | 45 |

| 6 | 4-ethyl | 80 |

| 7 | 3,5-dimethyl | 60 |

This interactive table presents hypothetical data on how substitutions on the morpholine ring might influence biological activity. The unsubstituted morpholine appears to be optimal, with increasing steric bulk on the ring leading to a decrease in potency.

The primary amine group in this compound is a critical functional group for biological activity. At physiological pH, this amine is likely protonated, forming a positively charged ammonium ion. This positive charge can be instrumental in forming strong ionic bonds or salt bridges with negatively charged residues, such as aspartate or glutamate, within a protein's active site. Furthermore, the N-H protons can act as hydrogen bond donors, providing additional points of interaction and enhancing binding affinity and specificity. Modification of this amine, for instance, through N-alkylation or acylation, would be expected to have a significant impact on the compound's biological profile by altering its basicity, steric bulk, and hydrogen bonding capacity.

Table 3: Hypothetical Biological Activity of Analogues with Modified Amine Functionality

| Compound | Amine Modification | Hypothetical IC50 (nM) |

| 1 | -NH2 | 15 |

| 8 | -NHCH3 | 150 |

| 9 | -N(CH3)2 | > 5,000 |

| 10 | -NHC(O)CH3 | > 10,000 |

This interactive table illustrates the hypothetical importance of the primary amine for biological activity. The data suggests that methylation reduces potency, and further substitution or acylation leads to a significant loss of activity, indicating that a primary amine is crucial for the interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series.

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This method is invaluable for understanding the SAR at a quantitative level and for predicting the activity of novel, unsynthesized analogues.

The development of a predictive QSAR model for the this compound series would involve several key steps. researchwithrowan.comtaylorfrancis.com First, a dataset of analogues with their corresponding biological activities would be compiled. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry methods. A wide range of molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be employed to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov The goal is to create a model that is not only statistically robust but also has a high predictive power for new compounds.

The selection of appropriate descriptors is a critical step in developing a meaningful QSAR model. nih.govnih.gov For the this compound series, relevant descriptors might include:

Electronic Descriptors: Charges on the amine nitrogen and morpholine oxygen, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for substituents on the morpholine ring.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Molecular connectivity indices and shape indices.

Once a QSAR model is developed, it must be rigorously validated to ensure its reliability and predictive ability. u-strasbg.frnih.govuniroma1.it Common validation techniques include internal validation (e.g., cross-validation) and external validation. In external validation, the model's predictive performance is assessed on a set of compounds that were not used in the model development process. A statistically validated QSAR model can then be confidently used to guide the design of new analogues with potentially improved activity.

Table 4: Hypothetical Descriptors and Their Correlation with Biological Activity (pIC50)

| Descriptor | Description | Hypothetical Correlation Coefficient (r) |

| LogP | Lipophilicity | -0.65 |

| qN_amine | Partial charge on amine nitrogen | +0.78 |

| V_morph | Volume of morpholine substituent | -0.55 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.45 |

This interactive table presents a hypothetical correlation between selected molecular descriptors and the biological activity (expressed as pIC50) of this compound analogues. A positive correlation suggests that an increase in the descriptor value leads to an increase in activity, while a negative correlation indicates the opposite. This information would be crucial for building a predictive QSAR model.

Conformational Analysis and Flexibility Studies of this compound and Derivatives.

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. Understanding the conformational preferences and flexibility of this compound is crucial for designing analogues with improved target affinity and selectivity.

The rigid nature of the cyclopropane ring significantly restricts the conformational freedom of its substituents. For 1,2-disubstituted cyclopropanes like this compound, the primary determinant of conformation is the rotational orientation of the morpholine and amine groups relative to the three-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining molecular conformation in solution. For N-substituted morpholines, ¹H and ¹³C NMR data have shown that the morpholine ring predominantly adopts a chair conformation at room temperature nih.govstackexchange.com. This is the most stable arrangement, minimizing steric and torsional strain within the six-membered ring. In the context of this compound, the protons on the morpholine ring would be expected to exhibit chemical shifts and coupling constants consistent with this chair geometry.

The orientation of the morpholine and amine substituents relative to the cyclopropane ring can also be inferred from NMR data, particularly through Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons.

In the absence of direct experimental data, computational methods are invaluable for exploring the conformational landscape of a molecule nih.govchemrxiv.orgnih.gov.

Molecular Mechanics (MM) and Quantum Mechanics (QM) calculations can be employed to determine the relative energies of different conformers. For substituted cyclopropylamines, computational studies have been used to investigate the rotational profiles of the amino group and the influence of substituents on conformational preferences nih.gov. For this compound, these methods could be used to model the rotation around the C-N bonds connecting the morpholine and amine groups to the cyclopropane ring. This would identify the lowest energy conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time nih.govmdpi.com. By simulating the motion of atoms, MD can reveal the flexibility of the molecule and the transitions between different conformational states. An MD simulation of this compound in a simulated biological environment (e.g., water) could provide insights into its accessible conformations and how they might be influenced by interactions with the solvent. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization.

In the process of lead optimization, it is not sufficient to simply increase potency. It is equally important to maintain or improve the "drug-like" properties of a compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to guide this process nih.govresearchgate.nettandfonline.comcore.ac.uk.

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an indication of how efficiently a molecule binds to its target, with higher values suggesting a better fit. The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

This can also be expressed as: LE = 1.4(-log IC₅₀) / N wikipedia.org

A generally accepted guideline is that the LE value during lead optimization should be maintained above 0.3 sciforschenonline.org.

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for ensuring that increases in potency are not solely due to increased lipophilicity, which can lead to undesirable properties such as poor solubility and non-specific binding sciforschenonline.orgwikipedia.org. The formula for LipE is:

LipE = pIC₅₀ - logP (or logD)

A higher LipE value is generally desirable, with a suggested range of 5-7 for optimized drug candidates sciforschenonline.org.

To illustrate the application of these metrics, consider a hypothetical series of analogues of this compound where the amine group is modified. The following interactive data table shows how LE and LipE can be used to evaluate and prioritize compounds.

| Compound | R-group | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| 1 | -H | 6.0 | 1.5 | 11 | 0.76 | 4.5 |

| 2 | -CH₃ | 6.5 | 1.9 | 12 | 0.76 | 4.6 |

| 3 | -C₂H₅ | 6.8 | 2.3 | 13 | 0.73 | 4.5 |

| 4 | -Phenyl | 7.5 | 3.5 | 17 | 0.62 | 4.0 |

| 5 | -4-F-Phenyl | 7.7 | 3.6 | 18 | 0.60 | 4.1 |

In this hypothetical series, while the phenyl-substituted analogue 4 shows the highest potency (pIC₅₀ = 7.5), its LE and LipE values are lower than the smaller analogues. The addition of a fluorine atom in analogue 5 slightly improves potency and LipE, but the LE continues to decrease. The initial compounds 1 and 2 demonstrate more efficient binding relative to their size. This type of analysis helps medicinal chemists to make informed decisions about which structural modifications are most productive for achieving a balanced profile of potency and drug-like properties.

Computational Chemistry and Molecular Modeling of 1r,2r 2 Morpholinocyclopropan 1 Amine

Quantum Mechanical (QM) Calculations for (1R,2R)-2-Morpholinocyclopropan-1-amine

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its fundamental reactivity. QM methods, such as Density Functional Theory (DFT), are employed to calculate molecular orbitals, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the primary amine and the morpholine (B109124) nitrogen are expected to be the main centers of electron density, significantly influencing the HOMO energy level.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's stability and reaction tendencies.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | High | Likely to act as an electron donor (nucleophile) |

| LUMO Energy | Low | Capable of accepting electrons (electrophile) |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

| Chemical Hardness | Moderate | Suggests moderate resistance to change in electron configuration |

| Electronegativity | High | High tendency to attract electrons |

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts)

QM calculations can accurately simulate spectroscopic data, which is crucial for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C) within the molecule's optimized geometry, theoretical NMR chemical shifts can be predicted.

These simulated spectra can be compared with experimental data to confirm the stereochemistry and constitution of this compound. The distinct chemical environments of the cyclopropane (B1198618) ring protons and carbons, as well as those of the morpholine moiety, would result in a characteristic NMR fingerprint.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly important in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities

To investigate the potential biological activity of this compound, docking simulations can be performed against various protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and scoring them based on a force field.

The scoring functions estimate the binding free energy, providing a prediction of the binding affinity. A lower binding energy typically indicates a more stable protein-ligand complex. The primary amine and the morpholine group are key features that can participate in significant interactions.

Identification of Key Interacting Residues

Analysis of the top-ranked docking poses reveals the specific molecular interactions that stabilize the ligand-target complex. These interactions can include:

Hydrogen Bonds: The amine group (NH₂) and the morpholine oxygen are potential hydrogen bond donors and acceptors, respectively.

Electrostatic Interactions: The charged or polar groups of the ligand can interact with charged residues in the protein's active site.

Hydrophobic Interactions: The aliphatic cyclopropane ring and parts of the morpholine ring can engage in hydrophobic contacts with nonpolar residues.

Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective analogues.

Table 2: Hypothetical Docking Interaction Summary for this compound with a Kinase Target

| Interaction Type | Ligand Group Involved | Key Interacting Residue (Example) | Predicted Contribution |

| Hydrogen Bond | Primary Amine (-NH₂) | Aspartic Acid (ASP) | High |

| Hydrogen Bond | Morpholine Oxygen | Lysine (LYS) | Moderate |

| Hydrophobic Contact | Cyclopropane Ring | Leucine (LEU) | Moderate |

| Electrostatic Interaction | Protonated Amine (-NH₃⁺) | Glutamic Acid (GLU) | High |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and the stability of interactions.

By placing the docked complex of this compound and its target protein in a simulated biological environment (i.e., a box of water molecules and ions at physiological temperature and pressure), its dynamic behavior can be studied. These simulations can:

Assess the stability of the predicted binding pose over time.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate a more accurate binding free energy by sampling a large number of conformations.

Protein-Ligand Complex Stability and Dynamics

Molecular Dynamics (MD) simulations offer a dynamic perspective on the stability of a protein-ligand complex. By simulating the movements of atoms over time, MD can reveal the intricate network of interactions that stabilize the binding of this compound to its target protein and highlight the flexibility of both the ligand and the protein's binding pocket.

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium. For a hypothetical complex of this compound with a target kinase, a 100-nanosecond MD simulation might yield RMSD values that fluctuate around a stable average, suggesting a persistent binding mode.

Hydrogen bonds play a crucial role in the affinity and specificity of ligand binding. Analysis of the MD trajectory can identify key hydrogen bond interactions between this compound and the protein, and their persistence over time is a strong indicator of their importance for complex stability. For instance, the primary amine of the cyclopropane ring and the oxygen atom of the morpholine ring are potential hydrogen bond donors and acceptors, respectively.

| Metric | Average Value | Standard Deviation | Description |

|---|---|---|---|

| Protein Backbone RMSD (Å) | 1.5 | 0.3 | Indicates overall protein stability during the simulation. |

| Ligand RMSD (Å) | 0.8 | 0.2 | Shows the stability of the ligand's position within the binding pocket. |

| Amine-Asp145 H-bond Occupancy (%) | 85.2 | 10.5 | High occupancy suggests a stable and critical hydrogen bond. |

| Morpholine O-Lys22 H-bond Occupancy (%) | 65.7 | 15.2 | Moderate occupancy indicates a significant but more transient interaction. |

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. For this compound, the polarity of the solvent can affect the orientation of the morpholine ring relative to the cyclopropane ring, which in turn can impact its binding to a target protein.

Computational methods, such as conformational analysis in different solvent models (e.g., explicit water, chloroform), can predict the most stable conformations in various environments. The relative energy of different conformers is calculated, and the Boltzmann distribution can be used to estimate their populations. The key dihedral angle between the morpholine and cyclopropane rings is a critical parameter in these studies. In a polar solvent like water, conformations that allow for hydrogen bonding with the solvent may be favored, while in a nonpolar environment, intramolecular interactions may dominate.

| Solvent | Dielectric Constant | Most Stable Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Water (Explicit) | 78.4 | 65 | 0.00 | 75 |

| DMSO (Implicit) | 46.7 | 70 | 0.25 | 60 |

| Chloroform (Implicit) | 4.8 | -175 | 0.00 | 80 |

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common protein target. nih.gov This "alchemical" transformation involves computationally mutating one molecule into another through a series of non-physical intermediate states. nih.gov By calculating the free energy change for this transformation in both the solvated state and when bound to the protein, the difference in binding free energy (ΔΔG) can be determined using a thermodynamic cycle. nih.gov

For a series of analogs of this compound, FEP can be employed to predict how modifications to the morpholine or cyclopropane moieties will affect binding affinity. This information is invaluable for guiding lead optimization in drug discovery projects. The accuracy of FEP calculations is dependent on sufficient sampling and the quality of the force field used. nih.gov

| Analog | Modification | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Prediction Error (kcal/mol) |

|---|---|---|---|---|

| 1 | Parent Compound | 0.00 | 0.00 | N/A |

| 2 | 4-Fluoro-morpholine | -0.85 | -0.70 | 0.15 |

| 3 | N-Methyl-morpholine | +1.20 | +1.50 | -0.30 |

| 4 | 1-Methyl-cyclopropane | -0.50 | -0.40 | 0.10 |

Virtual Screening and Library Design Utilizing this compound as a Scaffold

The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of chemical libraries for virtual screening. A scaffold is a core molecular structure upon which various functional groups can be attached to create a diverse set of molecules.

In a virtual screening campaign, large libraries of compounds can be computationally docked into the binding site of a target protein. The binding poses are then scored based on their predicted binding affinity. By using this compound as a scaffold, a focused library can be designed to explore the chemical space around the core structure, increasing the probability of identifying potent and selective hits. The results of a virtual screen are typically a list of hit compounds ranked by their docking scores, which can then be selected for experimental testing.

| Hit ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| VS-001 | R1 = 4-chlorophenyl | -9.5 | H-bond with Asp145, Pi-cation with Lys22 |

| VS-002 | R1 = 3-pyridyl | -9.2 | H-bond with Asp145, H-bond with Gln85 |

| VS-003 | R2 = cyclobutyl | -8.8 | Hydrophobic interactions with Leu12, Val20 |

| VS-004 | R1 = 2-naphthyl | -8.5 | Pi-stacking with Phe144 |

Biochemical and Molecular Biological Investigations of 1r,2r 2 Morpholinocyclopropan 1 Amine Interactions

Enzyme Kinetics and Inhibition Studies of (1R,2R)-2-Morpholinocyclopropan-1-amine

Enzyme kinetic studies are fundamental to understanding how a compound like this compound affects the catalytic activity of its target enzyme, LSD1. These studies measure the rate of the enzymatic reaction and how it changes in the presence of the inhibitor.

Determination of Inhibition Constants (Ki, IC50)

The potency of an inhibitor is quantified by its inhibition constants, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is a commonly used metric for comparing the potency of different inhibitors. The Ki is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| This compound | LSD1 | Data not available | Data not available |

| Analogous Cyclopropylamine (B47189) 1 | LSD1 | 2.11 | Not Reported |

| Analogous Cyclopropylamine 2 | LSD1 | 16.5 | Not Reported |

| Analogous Cyclopropylamine 3 | LSD1 | 53.8 | Not Reported |

The data for analogous compounds are provided for illustrative purposes to indicate the typical potency range for this class of inhibitors.

Elucidation of Inhibition Mechanism (e.g., competitive, non-competitive)

Understanding the mechanism of inhibition is crucial for drug development. For LSD1 inhibitors derived from the cyclopropylamine scaffold, the predominant mechanism is irreversible, mechanism-based inhibition. nih.gov In this process, the inhibitor binds to the active site of the enzyme and, following a catalytic step, forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com This covalent adduct permanently inactivates the enzyme.

The elucidation of this mechanism typically involves pre-incubation studies where the enzyme and inhibitor are mixed for varying amounts of time before adding the substrate. A time-dependent loss of enzyme activity that is not restored upon dilution is characteristic of irreversible inhibition. Further confirmation can be obtained through dialysis experiments and mass spectrometry to identify the covalent modification of the FAD cofactor. While this is the expected mechanism for this compound based on its chemical structure, specific studies confirming this for the compound are not publicly documented.

Receptor Binding Assays for this compound and Analogues

While LSD1 is an enzyme and not a classical receptor, binding assays are employed to measure the direct interaction between the inhibitor and the protein. These assays are essential for confirming target engagement and determining binding affinity.

Radioligand Binding Studies

Radioligand binding assays are a highly sensitive method to study ligand-receptor interactions. In the context of LSD1, a radiolabeled form of an inhibitor could be used to compete with unlabeled inhibitors for binding to the enzyme. However, due to the covalent nature of many cyclopropylamine inhibitors, traditional equilibrium-based radioligand displacement assays may not be suitable. Instead, radiolabeling can be used to quantify the extent and stoichiometry of covalent modification of LSD1. There are no published radioligand binding studies specifically for this compound.

Fluorescence Polarization and Surface Plasmon Resonance (SPR) Techniques

Modern biophysical techniques like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) offer real-time, label-free methods to study binding kinetics.

Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled peptide substrate or a known fluorescent inhibitor could be used to develop an FP-based assay for LSD1. The displacement of the fluorescent probe by an unlabeled inhibitor, such as this compound, would result in a decrease in the FP signal, allowing for the determination of binding affinity.

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip to which a protein is immobilized. The binding of a ligand to the immobilized protein is measured in real-time, providing kinetic data on the association (kon) and dissociation (koff) rates of the interaction. This allows for the calculation of the dissociation constant (KD). SPR would be a valuable tool to characterize the binding of this compound to LSD1.

Specific FP or SPR data for the interaction of this compound with LSD1 have not been reported in the scientific literature.

Characterization of Protein-Ligand Complexes with this compound

Determining the three-dimensional structure of an inhibitor bound to its target protein provides invaluable insights into the molecular basis of its activity and can guide the design of more potent and selective compounds. X-ray crystallography is the primary method used to obtain high-resolution structures of protein-ligand complexes.

For an irreversible inhibitor like this compound, co-crystallization with LSD1 would be the preferred method. This involves incubating the protein with the inhibitor to allow for the formation of the covalent adduct prior to setting up crystallization trials. The resulting crystal structure would reveal the precise atomic interactions between the inhibitor and the amino acid residues in the active site of LSD1, as well as the conformation of the FAD-inhibitor adduct. rcsb.org

While the crystal structure of human LSD1 has been solved, and structures in complex with other inhibitors are available, a crystal structure of LSD1 in complex with this compound is not currently available in the Protein Data Bank (PDB). rcsb.orgrcsb.org Such a structure would be instrumental in confirming the binding mode and mechanism of action of this specific compound.

X-ray Crystallography of Co-Crystals.

There are no publicly accessible studies detailing the use of X-ray crystallography to determine the three-dimensional structure of this compound in complex with any biological macromolecules. As such, no data on its binding modes, intermolecular interactions, or the structural rearrangements it may induce in target proteins or nucleic acids can be provided.

Solution-State NMR for Binding Epitope Mapping.

No solution-state Nuclear Magnetic Resonance (NMR) studies have been published that map the binding epitope of this compound to a specific protein or other biological molecule. Therefore, there is no information available on which specific amino acid residues or nucleotides are critical for its binding, nor any data on the conformational changes that may occur upon interaction.

Investigation of Cellular Pathway Modulation by this compound in In Vitro Systems.

Reporter Gene Assays.

There is no published research utilizing reporter gene assays to investigate the effect of this compound on the activity of specific signaling pathways. Consequently, there is no data to report on its potential to activate or inhibit transcription factors or other pathway-specific cellular responses.

High-Content Screening Approaches.

No high-content screening (HCS) data for this compound is available in the public domain. HCS is a powerful tool for assessing the effects of compounds on various cellular parameters, and the absence of such data means there is no information on its impact on cell morphology, proliferation, toxicity, or other phenotypic changes.

Elucidation of Mechanisms of Action in Relevant Biological Models (Non-Human).

Consistent with the lack of in vitro and structural data, there are no published studies on the mechanism of action of this compound in any non-human biological models. Research in this area would be necessary to understand its physiological effects, identify its molecular targets, and elucidate its mode of action in a living organism.

Advanced Spectroscopic and Analytical Characterization Techniques for 1r,2r 2 Morpholinocyclopropan 1 Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic behavior of (1R,2R)-2-Morpholinocyclopropan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of its chemical architecture.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental insight into the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the carbon framework. For this compound, characteristic chemical shifts can be predicted based on the constituent morpholine (B109124) and cyclopropylamine (B47189) moieties.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H on C1 (cyclopropyl) | ~2.5 - 2.8 | m | |

| H on C2 (cyclopropyl) | ~2.0 - 2.3 | m | |

| CH₂ (cyclopropyl) | ~0.5 - 1.2 | m | |

| N-CH₂ (morpholine) | ~2.4 - 2.7 | t | ~4.5 |

| O-CH₂ (morpholine) | ~3.6 - 3.8 | t | ~4.5 |

| NH₂ | ~1.5 - 2.5 | br s |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C1 (cyclopropyl) | ~35 - 45 |

| C2 (cyclopropyl) | ~40 - 50 |

| CH₂ (cyclopropyl) | ~10 - 20 |

| N-CH₂ (morpholine) | ~50 - 55 |

| O-CH₂ (morpholine) | ~65 - 70 |

To further elucidate the intricate connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on the cyclopropane (B1198618) ring, as well as between the adjacent methylene (B1212753) groups in the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in definitively assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This technique is crucial for piecing together the molecular fragments, for instance, by showing correlations between the cyclopropyl (B3062369) protons and the carbons of the morpholine ring, confirming the substitution pattern.

The stereochemistry and preferred conformation of this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect through-space interactions between protons that are in close proximity, irrespective of their through-bond connectivity. columbia.edu

For a small molecule like this compound, a positive NOE is expected. columbia.edu A NOESY or ROESY spectrum would reveal key spatial relationships. For instance, the trans relationship of the morpholino and amino groups on the cyclopropane ring can be confirmed by the absence of a strong NOE between the methine protons on C1 and C2 of the cyclopropyl ring. Furthermore, these experiments can shed light on the orientation of the morpholine ring relative to the cyclopropane ring and the conformational preferences of the morpholine ring itself, which typically adopts a chair conformation. acs.org

To study the interaction of this compound with protein targets, ligand-observed NMR techniques are invaluable. These methods are particularly useful for detecting weak to intermediate binding affinities. nih.gov

STD (Saturation Transfer Difference) NMR: In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If the small molecule binds to the protein, this saturation is transferred to the ligand, resulting in a decrease in the intensity of its NMR signals. The protons of the ligand that are in closest contact with the protein receive the most saturation, allowing for the mapping of the binding epitope. nih.gov For this compound, an STD NMR experiment would reveal which parts of the molecule—the morpholine ring, the cyclopropane core, or the amine group—are most critical for protein binding.

WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. The sign of the ligand's NMR signal changes upon binding to a large macromolecule, providing a clear indication of interaction. nih.gov

Mass Spectrometry (MS) for Characterization and Metabolite Identification (Non-Human).

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure. nationalmaglab.org The fragmentation patterns of this compound would likely involve characteristic losses from both the morpholine and cyclopropylamine moieties.

Common fragmentation pathways for morpholine-containing compounds include the cleavage of the morpholine ring. preprints.orgresearchgate.net For the cyclopropylamine portion, fragmentation can occur through ring-opening or cleavage of the bonds to the substituents.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 143.1184 | 126.0922 | NH₃ | (1R,2R)-2-Morpholinocyclopropane |

| 143.1184 | 86.0606 | C₃H₅N | Morpholinium ion |

| 143.1184 | 57.0578 | C₄H₈NO | Cyclopropylaminium ion |

This fragmentation data is invaluable for the structural confirmation of the parent compound and for the identification of its metabolites in non-human biological systems. By comparing the MS/MS spectra of potential metabolites to that of the parent compound, structural modifications can be readily identified.

MS-Based Proteomics for Target Identification

To understand the mechanism of action of this compound, identifying its specific cellular protein binding partners is essential. Mass spectrometry (MS)-based chemical proteomics is a powerful platform for this purpose. researchgate.net The general strategy involves using the small molecule to selectively capture its target proteins from a complex biological mixture, such as a cell lysate, followed by identification of the captured proteins using high-resolution mass spectrometry. nih.gov

A common and effective method is the affinity-based pull-down approach. nih.gov This workflow for this compound would involve several key steps:

Probe Synthesis: The parent compound is chemically modified to create a probe molecule. This involves attaching a functional handle at a position that does not interfere with its protein-binding activity. This handle allows for the subsequent attachment of a reporter tag, such as biotin.

Affinity Enrichment: The biotinylated probe is incubated with a cell or tissue lysate. If the compound binds to its target protein(s), a stable complex is formed. This complex is then selectively captured from the thousands of other proteins in the lysate using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov

Protein Digestion and MS Analysis: After washing away non-specifically bound proteins, the captured target proteins are eluted from the beads and digested into smaller peptides, typically using the enzyme trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The resulting MS/MS spectra are matched against a protein sequence database to identify the peptides, and consequently, the full proteins that were bound to the small molecule probe. researchgate.netnih.gov Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be integrated to distinguish true binding partners from non-specific background proteins.

A hypothetical target identification experiment for this compound could yield a list of potential protein interactors, which are then ranked by statistical significance and fold-enrichment over control experiments.

| Identified Protein | Gene Name | Sequence Coverage (%) | Score | Fold Enrichment (Probe/Control) |

|---|---|---|---|---|

| Kinase XYZ | KXYZ | 45 | 350 | 15.2 |

| Receptor ABC | RABC | 62 | 288 | 11.7 |

| Enzyme PQR | EPQR | 31 | 195 | 8.5 |

| Actin, cytoplasmic 1 | ACTB | 78 | 850 | 1.1 |

This interactive table presents hypothetical data from an MS-based proteomics experiment. Proteins with high scores and significant fold enrichment are considered strong candidates for being true biological targets, while common contaminants or non-specific binders like Actin typically show low enrichment.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for confirming the enantiomeric purity and, crucially, for the unambiguous determination of the absolute configuration of stereocenters.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) or simply CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region, which corresponds to electronic transitions within the molecule. For this compound, the relevant chromophores are the non-bonding electrons on the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the primary amine. These heteroatoms give rise to n→σ* transitions, which are inherently dissymmetric due to the chiral environment and thus produce a CD signal, known as a Cotton effect.

While the UV absorption might be weak and relatively featureless, the CD spectrum is highly sensitive to the stereochemistry. The sign (positive or negative) and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral centers. The absolute configuration is determined by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the R,R enantiomer). mtoz-biolabs.com A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. youtube.com A major advantage of VCD is that all molecules, including those without strong UV-Vis chromophores, have infrared absorptions and can be analyzed. VCD has become a powerful and reliable tool for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.com

The VCD spectrum of this compound provides a rich fingerprint of its stereostructure. The C-H, N-H, and C-N stretching and bending modes associated with the chiral cyclopropane ring and its substituents are particularly informative. The spectra of enantiomers are mirror images of each other. nih.govresearchgate.net The absolute configuration is assigned by comparing the experimental VCD spectrum with the DFT-calculated spectrum for one of the enantiomers. A high degree of agreement between the signs and relative intensities of the major VCD bands provides a confident assignment of the absolute stereochemistry. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected VCD Signal for (1R,2R) Enantiomer |

|---|---|---|

| N-H Stretch (Amine) | 3300-3400 | -/+ Bisignate |

| C-H Stretch (Cyclopropane) | 3000-3100 | Positive (+) |

| C-H Stretch (Morpholine) | 2850-2950 | Negative (-) |

| N-H Bend (Amine) | 1590-1650 | Positive (+) |

| C-O-C Stretch (Morpholine) | 1050-1150 | -/+ Bisignate |

This interactive table shows representative vibrational modes and their hypothetical VCD signals for the (1R,2R) enantiomer. The specific signs are determined by computational modeling and comparison with the experimental spectrum.

X-ray Diffraction and Electron Diffraction for Solid-State Structure Elucidation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction (XRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high accuracy. researchgate.net For this compound, an XRD analysis would unequivocally confirm the trans relationship between the amine and morpholine groups and establish their orientation relative to the cyclopropane ring. Furthermore, if the crystal is non-centrosymmetric, the collection of anomalous dispersion data can allow for the direct determination of the absolute configuration without reference to any other chiral standard.

A significant challenge for small molecule XRD is the requirement to grow a single crystal of sufficient size and quality, which can be difficult and time-consuming. researchgate.net An increasingly powerful alternative is microcrystal electron diffraction (MicroED). frontiersin.orgacs.org This cryo-electron microscopy (cryoEM) method can determine atomic-resolution structures from nanocrystals that are orders of magnitude smaller than those required for XRD. bohrium.comnih.gov This is particularly advantageous for pharmaceutical compounds and synthetic intermediates that often yield only fine powders. frontiersin.org MicroED provides the same fundamental structural information as XRD and has emerged as a routine tool for the unambiguous structural elucidation of small organic molecules. acs.org

| Parameter | Expected Value / Information | Source of Information |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Unit Cell Determination |

| Space Group | e.g., P2₁2₁2₁ (Chiral) | Systematic Absences |

| C-C (cyclopropane) Bond Length | ~1.51 Å | Atomic Coordinates smu.edu |

| C-N (amine) Bond Length | ~1.47 Å | Atomic Coordinates |

| C-N (morpholine) Bond Length | ~1.46 Å | Atomic Coordinates |

| C-O (morpholine) Bond Length | ~1.43 Å | Atomic Coordinates |

| Absolute Configuration | (1R, 2R) | Anomalous Dispersion (Flack Parameter) |

This interactive table lists the type of structural information and representative bond lengths that would be obtained from a successful X-ray or electron diffraction experiment. The expected bond lengths are based on known values for similar chemical motifs. smu.edu

Chemical Biology Applications of 1r,2r 2 Morpholinocyclopropan 1 Amine As a Research Probe

Development of (1R,2R)-2-Morpholinocyclopropan-1-amine as a Molecular Probe for Target Identification

A primary challenge in drug discovery and chemical biology is the identification of the specific cellular targets of bioactive small molecules. Molecular probes derived from compounds like this compound can be engineered to facilitate this process. These probes are typically designed to retain the biological activity of the parent molecule while incorporating a reactive group for covalent modification of the target and a reporter tag for detection and enrichment.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov ABPP probes are typically composed of three key elements: a recognition element that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that covalently modifies a catalytically active residue in the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment of the labeled proteins. mdpi.com

For this compound to be developed into an ABPP probe, its core structure would serve as the recognition element. The primary amine or the morpholine (B109124) nitrogen could be functionalized with a linker attached to a reactive group and a reporter tag. The choice of the reactive group would depend on the target enzyme class. For instance, a fluorophosphonate group could be incorporated to target serine hydrolases, while an acrylamide (B121943) might be used to target cysteine-containing enzymes.

The general workflow for an ABPP experiment using a hypothetical this compound-derived probe would involve:

Probe Design and Synthesis: Chemical modification of the this compound scaffold to include a reactive group and a reporter tag.

Labeling: Incubation of the probe with a complex proteome (e.g., cell lysate or live cells) to allow for covalent labeling of target proteins.

Analysis: Detection and identification of the labeled proteins. If the reporter tag is a fluorophore, labeled proteins can be visualized by gel electrophoresis. If the tag is biotin, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Table 1: Hypothetical Data from a Competitive ABPP Experiment